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Compound of Interest

2-Cyclopropylcyclohexane-1-
Compound Name:

carboxylic acid
CAS No.: 1512893-46-7

Cat. No.: B2974611

Get Quote

Executive Summary

As modern drug discovery increasingly prioritizes sp3-rich, conformationally restricted scaffolds
to improve clinical success rates, alicyclic building blocks like1[1] have gained significant
traction. The incorporation of a cyclopropyl moiety onto a cyclohexane ring introduces high
local rigidity and lipophilicity without drastically inflating the molecular weight. This technical
guide provides a rigorous examination of the compound's chemical identifiers, physicochemical
properties, and detailed, self-validating protocols for its synthesis and analytical
characterization.

Section 1: Core Chemical Identifiers & Structural
Metrics

To ensure data integrity across chemical databases, electronic laboratory notebooks (ELNS),
and procurement systems, standardizing chemical identifiers is paramount. The primary
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registry number for this compound is 1[1], and it is commercially accessible through major
chemical vendors for high-throughput screening and synthesis[2].

Table 1: Standardized Chemical Identifiers

Identifier Type Value

Chemical Name 2-Cyclopropylcyclohexane-1-carboxylic acid
CAS Registry Number 1512893-46-7

Molecular Formula C10H1602

SMILES C1CCC(C(C1)Cc2CcC2)C(=0)0

InChlKey ZXHSRQGZABKQQZ-UHFFFAOYSA-N
MDL Number MFCD24025058

Data sourced from BLD Pharm[1] and PubChemLite[3].

Section 2: Physicochemical & Mass Spectrometry
Properties

The cyclopropyl group acts as a classic bioisostere to modulate metabolic stability—often
strategically placed to block cytochrome P450 oxidation sites. Understanding its exact mass
and ionization behavior is critical for downstream pharmacokinetic (PK) profiling.

Table 2: Quantitative Physicochemical Data

Property Value
Molecular Weight 168.24 g/mol
Monoisotopic Mass 168.11504 Da
Predicted XLogP 29

ESI- Adduct [M-H]- 167.10776 m/z
ESI+ Adduct[M+H]* 169.12232 m/z
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Mass spectrometry predictions and XLogP data sourced from PubChemLite[3].

Section 3: Synthetic Methodology & Reaction
Causality

Expertise & Experience: Direct functionalization of cyclohexane rings with cyclopropyl moieties
often suffers from poor regioselectivity. A highly controlled, field-proven approach utilizes the
Simmons-Smith cyclopropanation of an exocyclic alkene precursor (2-vinylcyclohexane-1-
carboxylic acid methyl ester), followed by ester hydrolysis.

The causality behind choosing the Furukawa modification (using diethylzinc, Et2Zn, and
diliodomethane, CH:l2) over traditional Zn-Cu couples is the homogeneous nature of the
reagent. This ensures reproducible carbenoid generation and higher diastereoselectivity, driven
by the steric bulk of the adjacent ester group directing the attack.

Protocol 1: Synthesis of 2-Cyclopropylcyclohexane-1-
carboxylic acid

o Preparation of the Carbenoid: In an oven-dried, argon-purged Schlenk flask, dissolve 2-
vinylcyclohexane-1-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane
(DCM). Cool the system to 0 °C to safely control the exothermic carbenoid formation.

» Reagent Addition: Dropwise add diethylzinc (1.0 M in hexanes, 2.5 eq). Stir for 15 minutes.
Causality: The choice of 2.5 equivalents ensures complete conversion despite the
competitive formation of inactive zinc-coordinated oligomers.

o Cyclopropanation: Slowly add diiodomethane (5.0 eq) via syringe pump over 1 hour.
Causality: Slow addition minimizes the unwanted homocoupling of the carbenoid into
ethylene gas.

o Reaction Progression: Warm the reaction to room temperature and stir for 12 hours. Monitor
via TLC until the starting material is fully consumed.

o Hydrolysis: Quench with saturated agueous NH4Cl. Extract the organic layer, concentrate,
and dissolve the crude ester in a 3:1 mixture of THF/H20. Add LiIOH-H20 (3.0 eq) and stir at
40 °C for 4 hours to cleave the methyl ester.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/81008291
https://www.benchchem.com/product/b2974611/docs?utm_src=pdf-body#2-cyclopropylcyclohexane-1-carboxylic-acid-comprehensive-identifier-profiling-and-synthetic-utilization-guide
https://www.benchchem.com/product/b2974611/docs?utm_src=pdf-body#2-cyclopropylcyclohexane-1-carboxylic-acid-comprehensive-identifier-profiling-and-synthetic-utilization-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2974611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

+ [solation: Acidify the aqueous layer to pH 2 using 1M HCI, extract with ethyl acetate, dry over
NazS0a4, and concentrate in vacuo to yield the target compound.
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Fig 1: Synthetic workflow for 2-cyclopropylcyclohexane-1-carboxylic acid via Furukawa
modified Simmons-Smith.

Section 4: Analytical Validation & Self-Validating
Systems

Trustworthiness: A synthetic protocol is only as reliable as its validation. To verify the structural
integrity of 1[1], a self-validating analytical workflow combining High-Resolution Mass
Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be
executed.

Protocol 2: LC-MS and NMR Characterization

o Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade
methanol. For NMR, dissolve 5 mg in 0.5 mL of deuterated chloroform (CDCIs) containing
0.03% v/v TMS as an internal standard.

e LC-MS Analysis: Inject 2 uL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 um).
Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5
minutes. Causality: The acidic mobile phase ensures the carboxylic acid remains protonated
during chromatography, preventing peak tailing, while promoting distinct ionization in the
ESI- mode to yield the [M-H]~ adduct at exactly 167.10776 m/z[3].

* NMR Acquisition: Acquire *H and 3C NMR spectra at 400 MHz and 100 MHz, respectively.
Causality: The cyclopropyl protons are highly shielded by the ring current and will appear
uniquely upfield (0.1 - 0.5 ppm). This provides a self-validating diagnostic signal that
confirms the success of the cyclopropanation, completely distinct from the broader
cyclohexane methylene envelope (1.0 - 2.0 ppm).
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Fig 2: Self-validating analytical workflow combining HRMS exact mass and NMR structural
elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b2974611/docs#2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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